3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
5-cyclopropyl-2-(piperidin-3-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c16-12-6-11(10-3-4-10)14-15(12)8-9-2-1-5-13-7-9/h6,9-10,13-14H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXINHXJDFOSPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C(=O)C=C(N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential pharmacological activities. This compound exhibits a unique structure that may contribute to various biological effects, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
The chemical structure of this compound is defined by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₃O |
| Molecular Weight | 221.30 g/mol |
| CAS Number | 2098019-16-8 |
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a variety of biological activities:
Anticancer Activity
Pyrazole derivatives have been studied for their potential as anticancer agents. A study focusing on the synthesis of pyrazole carboxamides found notable antitumor activity against various cancer cell lines, particularly due to their ability to inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR .
In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, enhancing the cytotoxic effect compared to doxorubicin alone .
Antibacterial and Antifungal Activity
The compound's antibacterial properties have been highlighted in research where similar pyrazole derivatives showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Additionally, antifungal activity has been noted against Candida auris, with compounds inducing cell cycle arrest and apoptosis in fungal cells .
Case Studies
Several studies have explored the biological activity of related pyrazole compounds:
- Antitumor Effects : In a study involving breast cancer cell lines, specific pyrazole derivatives demonstrated enhanced cytotoxicity when used in combination with conventional chemotherapy agents like doxorubicin. The results indicated a synergistic effect that warrants further investigation for clinical applications .
- Antimicrobial Efficacy : A comparative analysis of various pyrazoles revealed strong antibacterial activity, with some derivatives achieving complete eradication of bacterial strains within hours of exposure. This suggests potential for development as new antimicrobial agents .
Scientific Research Applications
Research has demonstrated that 3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol exhibits several promising biological activities:
- Anti-inflammatory Activity : This compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases. Its mechanism likely involves the modulation of cytokine production and inhibition of inflammatory mediators.
- Anticancer Properties : In vitro studies have shown that it possesses cytotoxic effects against various cancer cell lines, including RKO and HeLa cells. The compound induces apoptosis and inhibits cell proliferation, suggesting its potential as an anticancer agent.
Comparative Analysis of Biological Activities
To illustrate the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Moderate anti-inflammatory and anticancer activity |
| 1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol | Structure | Significant anticancer efficacy |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
In Vivo Studies
In vivo toxicity assessments using animal models have shown a favorable safety margin for this compound. No significant adverse effects were observed at therapeutic doses, indicating its potential for further development in clinical settings.
Cytotoxicity Assays
Cytotoxicity was evaluated using the MTS assay across multiple human cancer cell lines. The most potent derivative exhibited an IC50 value of approximately 60.70 µM against the RKO cell line, indicating strong inhibitory effects on cell viability.
Research Findings
Recent studies have highlighted additional potential applications of pyrazole derivatives:
- Antioxidant Activity : Compounds similar to this compound have demonstrated antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
- Leishmanicidal Activity : Some derivatives exhibit leishmanicidal activity against Leishmania mexicana, suggesting potential applications in treating parasitic infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their pharmacological or physicochemical properties:
Key Observations:
- Substituent Impact on Activity : The phenyl group in 3-phenyl analogs correlates with antiproliferative effects, while bulkier substituents (e.g., pyridinyl) may enhance target specificity . The cyclopropyl group in the target compound may confer metabolic stability compared to phenyl analogs .
- Piperidine Derivatives : Piperidine-containing compounds, such as the title compound and BAY 87-2243, often exhibit improved bioavailability due to their basic nitrogen, which enhances solubility .
Crystallographic and Conformational Comparisons
Single-crystal X-ray diffraction studies of related compounds reveal critical structural insights:
Preparation Methods
Pyrazole Core Synthesis
Condensation Reaction:
Hydrazine hydrate or substituted hydrazines react with β-diketones or α,β-unsaturated ketones bearing cyclopropyl substituents to form the pyrazole ring. For example, cyclopropyl-substituted β-diketones can be synthesized separately and then condensed with hydrazine to yield 3-cyclopropyl-pyrazoles.Reaction Conditions:
Typical conditions involve refluxing in ethanol or other polar solvents, sometimes in the presence of acid or base catalysts to promote ring closure and regioselectivity.
Functionalization at the 1-Position with Piperidin-3-ylmethyl
Nucleophilic Substitution or Reductive Amination:
The 1-position of the pyrazole can be alkylated using halomethyl derivatives of piperidine-3-yl or via reductive amination with piperidin-3-ylmethyl aldehydes.Example Method:
A pyrazol-5-ol derivative bearing a leaving group at the 1-position (e.g., bromomethyl) can be reacted with piperidin-3-ylmethyl amine under basic conditions to form the desired C-N bond.Optimization:
Reaction parameters such as solvent choice (e.g., DMF, DMSO), temperature, and base (e.g., K2CO3, NaH) are optimized to maximize yield and minimize by-products.
Purification and Characterization
Purification:
The crude product is purified by column chromatography or recrystallization.Characterization:
Techniques include NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.
Representative Data Table of Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine hydrate + cyclopropyl β-diketone; reflux in EtOH | 70-85 | Regioselective ring closure |
| 2 | Alkylation at N1 position | Pyrazol-5-ol bromomethyl derivative + piperidin-3-ylmethyl amine, K2CO3, DMF, 60-80°C | 65-75 | Requires inert atmosphere |
| 3 | Purification | Column chromatography (silica gel) | — | Solvent system optimized per batch |
| 4 | Characterization | NMR, MS, IR, elemental analysis | — | Confirms structure and purity |
Research Findings and Optimization Insights
Regioselectivity:
The choice of starting diketone and hydrazine derivatives critically affects the regioselectivity of pyrazole formation. Using cyclopropyl-substituted β-diketones ensures the cyclopropyl group is correctly positioned at the 3-position.Stability of Cyclopropyl Group:
Cyclopropyl rings are sensitive to acidic and strongly basic conditions; thus, reaction conditions are carefully controlled to avoid ring opening.Piperidin-3-ylmethyl Introduction:
The nucleophilic substitution at the pyrazole nitrogen requires mild conditions to prevent side reactions, and the stereochemistry of the piperidine substituent can influence biological activity.Scalability: The described synthetic methods have been adapted for scale-up in patent literature, indicating robustness and reproducibility suitable for research and development purposes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step routes, including:
- Pyrazole core formation : Cyclocondensation of hydrazines with β-ketoesters or diketones under acidic conditions .
- Piperidine methylation : Alkylation of piperidin-3-ylmethanol using agents like methyl iodide or reductive amination with aldehydes .
- Cyclopropane introduction : Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with cyclopropane boronic esters, requiring Pd(PPh₃)₄ and degassed solvents .
- Optimization : Yield improvements (70–85%) are achieved via controlled temperature (60–80°C), anhydrous solvents (DMF, THF), and inert atmospheres .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Answer :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., cyclopropyl protons at δ 1.2–1.5 ppm; piperidine CH₂ at δ 2.8–3.2 ppm) .
- IR : Confirms hydroxyl (3400–3500 cm⁻¹) and pyrazole C=N (1600–1650 cm⁻¹) groups .
- X-ray crystallography : SHELX software refines hydrogen bonding (e.g., O–H···N interactions) and packing motifs, with R-factors < 0.05 for high-resolution data .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the solid-state stability and solubility of this compound?
- Answer : Graph-set analysis (Etter’s formalism) reveals:
- Dimer formation : O–H···N hydrogen bonds (2.7–3.0 Å) between pyrazole hydroxyl and piperidine nitrogen, enhancing lattice stability .
- Solubility : Polar groups (OH, piperidine) improve aqueous solubility (~2 mg/mL at pH 7), while cyclopropyl and aromatic moieties reduce it in nonpolar solvents .
- Crystal packing : Intermolecular C–H···π interactions (3.3–3.5 Å) between cyclopropane and pyrazole rings create layered structures, affecting dissolution kinetics .
Q. What strategies address regioselectivity challenges during pyrazole functionalization?
- Answer :
- Protecting groups : Temporary protection of the hydroxyl group (e.g., TBS ethers) prevents undesired side reactions during alkylation .
- Catalytic control : Pd-mediated cross-coupling at C4 of pyrazole (vs. C5) is achieved using electron-deficient ligands (e.g., P(2-furyl)₃) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the less hindered piperidine nitrogen .
Q. How can computational modeling predict bioactivity and guide SAR studies?
- Answer :
- Docking studies : Molecular docking (AutoDock Vina) identifies potential binding to kinase targets (e.g., CDK2, IC₅₀ ~ 1.2 µM) via piperidine NH and pyrazole OH interactions .
- QSAR models : Hammett σ values correlate cyclopropyl electron-withdrawing effects with increased cytotoxicity (R² = 0.89) .
- MD simulations : 100-ns trajectories assess conformational stability in aqueous vs. lipid bilayers, critical for blood-brain barrier penetration predictions .
Data Contradiction Resolution
Q. How to reconcile discrepancies in reported biological activity across studies?
- Answer :
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays) .
- Purity verification : HPLC (≥95% purity, C18 column, 254 nm) and elemental analysis (±0.3% theoretical) confirm compound integrity .
- Meta-analysis : Use hierarchical clustering of bioactivity data (e.g., PubChem AID 1259351) to identify outlier studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
